molecular formula C23H22N2O4S B2958724 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955761-14-5

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2958724
CAS RN: 955761-14-5
M. Wt: 422.5
InChI Key: XOTCYBMQWGPXSV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound . It is also known as 3,5-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Tetra- and Penta-Heterocyclic Compounds: The compound is used in the synthesis of complex heterocyclic compounds like tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety. These synthesized compounds have potential applications in various fields including pharmaceuticals (Abdallah, Hassaneen, & Abdelhadi, 2009).

Pharmacological Applications

  • Anti-Inflammatory and Analgesic Agents: Derivatives of the compound have been explored for their potential as anti-inflammatory and analgesic agents. These include novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Transformations

  • Enantioselective Synthesis: It is used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. These processes are crucial for preparing various alkaloids with potential therapeutic applications (Blank & Opatz, 2011).

Pharmaceutical Research

  • Synthesis of Isoquinoline Derivatives: The compound is instrumental in the synthesis of isoquinoline derivatives, which are significant in pharmaceutical research for developing new drugs (Ishikawa et al., 2000).

Biological Studies

  • Radioligand Binding Studies: It's used in the synthesis of tetrahydroisoquinolinyl benzamides, which are crucial in radioligand binding studies for SK channel blockers (Graulich et al., 2005).

properties

IUPAC Name

3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTCYBMQWGPXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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